molecular formula C20H18O2 B104574 (S)-(-)-1,1,2-Triphenylethane-1,2-diol CAS No. 108998-83-0

(S)-(-)-1,1,2-Triphenylethane-1,2-diol

Cat. No. B104574
M. Wt: 290.4 g/mol
InChI Key: GWVWUZJOQHWMFB-IBGZPJMESA-N
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Description

(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a chiral compound that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The compound's enantiomeric purity is crucial for its use in asymmetric synthesis, which is a key area in the production of enantiomerically pure pharmaceuticals.

Synthesis Analysis

The synthesis of related chiral triphenylethanol derivatives has been reported. For instance, the reaction of (S)-triphenylethylene oxide with diisopropoxytitanium(IV) diazide leads to the formation of (S)-2-azido-1,2,2-triphenylethanol. This compound can be further reduced to (S)-2-amino-1,2,2-triphenylethanol, which serves as a precursor for various substituted triphenylethanols . Although not directly synthesizing (S)-(-)-1,1,2-Triphenylethane-1,2-diol, these methods provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of chiral triphenylene derivatives has been studied through crystallographic analysis. For example, the absolute configuration of a related compound, trans-2-bromo-1-menthylxyacetoxy-1,2,3,4-tetrahydrotriphenylene, was determined by X-ray crystallography . This technique could be applied to determine the precise three-dimensional arrangement of atoms in (S)-(-)-1,1,2-Triphenylethane-1,2-diol, which is essential for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of chiral triphenylethanol derivatives has been explored, particularly in the context of their use as ligands in asymmetric catalysis. For instance, (S)-2-dialkylamino-1,2,2-triphenylethanols, derived from (S)-2-amino-1,2,2-triphenylethanol, have been used as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehyde, achieving high enantioselectivities . This suggests that (S)-(-)-1,1,2-Triphenylethane-1,2-diol could potentially participate in similar enantioselective chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-(-)-1,1,2-Triphenylethane-1,2-diol are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and optical rotation of chiral triphenylethanol derivatives could be inferred based on the behavior of related compounds under similar conditions . These properties are important for the practical handling and application of the compound in various chemical processes.

Scientific Research Applications

1. Chiral Host for Efficient Resolution of Compounds

(S)-(-)-1,1,2-Triphenylethane-1,2-diol has been utilized as a chiral host compound in the enantioselective formation of crystalline host-guest complexes, facilitating efficient preparative resolution of compounds like (±)-pantolactone. This application is significant in obtaining optically active pantolactones with high enantiomeric excesses (Vinogradov et al., 2000).

2. Research on Polyphenyl-Alkanes and Derivatives

The compound is part of a broader study on polyphenyl-alkanes, their derivatives, and oxidation products. This research includes examining compounds like triphenyl-ethanes and their derivatives, which are of interest in various chemical processes and reactions (Harper, 1964).

3. Application in Mo2 Derivative Synthesis

(S)-(-)-1,1,2-Triphenylethane-1,2-diol has been used in the synthesis of molybdenum derivatives. These derivatives exhibit unique structural features and have potential applications in crystal engineering and material science (Chisholm et al., 2000).

4. Studying Intramolecular Charge Resonance

The compound plays a role in the study of intramolecular charge resonance in radical anions of polyphenylalkanes. This research is important for understanding charge delocalization and the behavior of radical ions in organic chemistry (Tojo et al., 2012).

5. Involvement in Grignard Reagent Formation

The compound is involved in the study of Grignard reagent formation, particularly in reactions involving chloro-triphenylethane. This research contributes to a deeper understanding of Grignard reaction mechanisms and radical formation in organic synthesis (Bickelhaupt et al., 2008).

6. Photolysis of Benzhydryl Esters

In the field of photochemistry, (S)-(-)-1,1,2-Triphenylethane-1,2-diol has been studied in the context of the photolysis of benzhydryl esters. This research provides insights into the mechanisms of photoreactions and solvent effects in organic compounds (Fujita et al., 1972).

7. Mesolysis in Radical Anions

The compound is key in studying mesolysis of radical anions in polyphenylethanes. This research aids in understanding the dissociation processes and charge delocalization in organic molecules (Tojo et al., 2013).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the hazards associated with a chemical compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation. It could involve developing new synthetic routes, finding new applications, or studying the compound’s biological effects .

properties

IUPAC Name

(2S)-1,1,2-triphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVWUZJOQHWMFB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294087
Record name (2S)-1,1,2-Triphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1,1,2-Triphenylethane-1,2-diol

CAS RN

108998-83-0
Record name (2S)-1,1,2-Triphenyl-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108998-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1,1,2-Triphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1,2-triphenylethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.153.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MG Vinogradov, DV Kurilov, VA Ferapontov… - Russian Chemical …, 2000 - Springer
Enantioselective formation of crystalline 1 : 1 host—guest complexes with (R)-or (S)-1,1,2-triphenylethane-1,2-diol as a host compound allows efficient preparative resolution of (±)-…
Number of citations: 3 link.springer.com
KN Gavrilov, IV Chuchelkin, SV Zheglov… - Russian Chemical …, 2011 - Springer
Phosphorylation of (S)-1,1,2-triphenylethane-1,2-diol furnishes cyclic P*-chiral amidophosphite, whose application as a ligand in the Pd-catalyzed allyl substitution in 1,3-diphenylallyl …
Number of citations: 3 link.springer.com
M Campagna, M Trzoss, S Bienz - Organic Letters, 2007 - ACS Publications
Enantiomerically pure (−)-(R)- and (+)-(S)-(1-methoxy-2,2,2-triphenylethyl)dimethylsilanes (MOTES-H) were synthesized from triphenylacetaldehyde in five synthetic steps and with 60% …
Number of citations: 14 pubs.acs.org
Y Xiao, W Zhou, S Ji, W Lu, X Hua, M He… - Applied Catalysis A …, 2023 - Elsevier
CoAl metahydrotalcite-B have been developed as a highly efficient heterogeneous catalyst for the aerobic oxidative cleavage of 1,2-diols using ethanol as the green solvent in the …
Number of citations: 1 www.sciencedirect.com
KN Gavrilov, SV Zheglov, MN Gavrilova… - Tetrahedron letters, 2011 - Elsevier
A small family of readily available phosphoramidite ligands, including compounds with P ∗ -stereocenters, has been prepared from phenyl-substituted 1,2-diols as simple and cheap …
Number of citations: 13 www.sciencedirect.com
D Ridder, H Wunderlich, M Braun - European journal of organic …, 1998 - Wiley Online Library
The chiral diols (R)‐ and (S)‐1 are found to form inclusion compounds with carboxylic acids and amides, as indicated by the relevant IR spectra. Two clathrates, (R)‐1 · CH 3 CO 2 H …
Y Wu, P Wang - Angewandte Chemie, 2022 - Wiley Online Library
Optically active organosilanes have been demonstrated to be versatile chiral reagents in synthetic chemistry since the early seminal contributions by Sommer and Corriu. Among these …
Number of citations: 21 onlinelibrary.wiley.com
MM Pereira, RMB Carrilho… - Organophosphorus …, 2015 - books.google.com
This chapter covers the most relevant literature related to tervalent phosphorus acid derivatives, published between January 2011 and December 2013. The development of synthetic …
Number of citations: 6 books.google.com
D Chen, G Xu, Q Zhou, LW Chung… - Journal of the American …, 2017 - ACS Publications
We herein describe a chiral diboron-templated highly diastereoselective and enantioselective reductive coupling of isoquinolines that provided expedited access to a series of chiral …
Number of citations: 58 pubs.acs.org
M Campagna - 2007 - zora.uzh.ch
The field of organosilicon chemistry has a rich and varied history and has long since made the progression from chemical esoterica to its position as a mainstay of modern synthetic …
Number of citations: 2 www.zora.uzh.ch

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